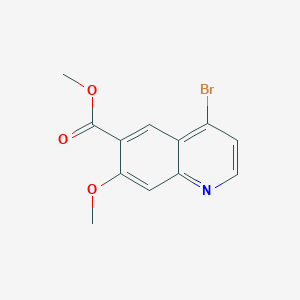

Methyl 4-bromo-7-methoxyquinoline-6-carboxylate

CAS No.:

Cat. No.: VC17425446

Molecular Formula: C12H10BrNO3

Molecular Weight: 296.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H10BrNO3 |

|---|---|

| Molecular Weight | 296.12 g/mol |

| IUPAC Name | methyl 4-bromo-7-methoxyquinoline-6-carboxylate |

| Standard InChI | InChI=1S/C12H10BrNO3/c1-16-11-6-10-7(9(13)3-4-14-10)5-8(11)12(15)17-2/h3-6H,1-2H3 |

| Standard InChI Key | ZTPQDUJZDPCVGT-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC2=NC=CC(=C2C=C1C(=O)OC)Br |

Introduction

Methyl 4-bromo-7-methoxyquinoline-6-carboxylate is a complex organic compound featuring a quinoline core substituted with a bromo group and a methoxy group. This compound is recognized for its potential applications in medicinal chemistry, particularly in the field of cancer therapy. It belongs to the category of quinoline derivatives, which are known for their diverse biological activities.

Synthesis Methods

The synthesis of Methyl 4-bromo-7-methoxyquinoline-6-carboxylate can be achieved through several methods, primarily involving the introduction of functional groups onto the quinoline skeleton. One common approach involves the use of electrophilic aromatic substitution reactions to introduce the bromo group at the 4-position of the quinoline ring. These methods can be optimized for yield and purity by adjusting reaction conditions such as temperature, solvent choice, and reaction time.

Biological Activity and Applications

Methyl 4-bromo-7-methoxyquinoline-6-carboxylate has been studied for its ability to inhibit angiogenesis, which is the formation of new blood vessels from pre-existing ones. This makes it a candidate for anti-cancer treatments. The compound interacts with multiple angiokinases, disrupting signaling pathways essential for blood vessel formation, thereby potentially limiting tumor growth and metastasis.

Comparison with Related Compounds

Other quinoline derivatives, such as Methyl 8-bromo-4-methoxyquinoline-2-carboxylate, exhibit significant potential in medicinal chemistry as antimicrobial and anticancer agents. These compounds serve as valuable probes in biological studies for investigating enzyme interactions and cellular pathways.

Future Research Directions

Future research on Methyl 4-bromo-7-methoxyquinoline-6-carboxylate should focus on optimizing its synthesis, exploring its structure-activity relationships, and investigating its efficacy in preclinical models of cancer. Additionally, studies on its pharmacokinetics and potential side effects would be essential for advancing its development as a therapeutic agent.

Data Table: Comparison of Quinoline Derivatives

| Compound | Molecular Formula | Biological Activity | Applications |

|---|---|---|---|

| Methyl 4-bromo-7-methoxyquinoline-6-carboxylate | CHBrNO | Anti-angiogenic, anticancer | Cancer therapy |

| Methyl 8-bromo-4-methoxyquinoline-2-carboxylate | CHBrNO | Antimicrobial, anticancer | Antimicrobial and anticancer treatments |

| Methyl 4-chloro-7-methoxyquinoline-6-carboxylate | CHClNO | Inhibitor of VEGF receptor tyrosine kinase | Treatment of infections after burns |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume